molecular formula C11H7Cl2NO4 B3103284 2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate CAS No. 143558-02-5

2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate

Cat. No.: B3103284
CAS No.: 143558-02-5
M. Wt: 288.08 g/mol
InChI Key: NZOOCRIQABWYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate” is a chemical compound with the molecular formula C11H7Cl2NO4 . It is related to a class of compounds known as protein degrader building blocks . It has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 288.09 . It is stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties such as boiling point, melting point, and pH are not available in the search results .

Scientific Research Applications

Synthesis of New Anticonvulsant Agents

Research conducted by Kamiński et al. (2015) focused on synthesizing a library of compounds, including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are potential new hybrid anticonvulsant agents. These compounds combine fragments of known antiepileptic drugs and have shown promising results in preliminary pharmacological screenings (Kamiński et al., 2015).

Investigation of Catalytic Reactions

Chang and Jwo (2000) explored the kinetics of reactions involving dichlorobenzoyl chlorides and benzoate ions, where compounds like 2,5-dichlorobenzoate played a key role in understanding the reaction mechanisms in a two-phase medium (Chang & Jwo, 2000).

Antimalarial Activity

Görlitzer et al. (2006) synthesized 2,5-dichlorobenzo[c][2,7]naphthyridine derivatives and tested them for antimalarial activity. These compounds displayed significant inhibitory effects against Plasmodium falciparum strains, indicating their potential as antimalarial agents (Görlitzer et al., 2006).

Electropolymerization and Electrochromic Device Application

Carbas et al. (2014) reported on the synthesis of a new monomer and its electropolymerization for potential use in electrochromic devices. The study demonstrated the versatility of such compounds in electronic applications (Carbas et al., 2014).

Improving Monoclonal Antibody Production

Aki et al. (2021) identified a compound that significantly increases monoclonal antibody production in Chinese hamster ovary cell culture. This finding is critical for medical research and pharmaceutical manufacturing (Aki et al., 2021).

Fluorescent Labeling of Biopolymers

Crovetto et al. (2008) synthesized a derivative useful for labeling amine residues in biopolymers. This advancement aids in biological and chemical research requiring the tracking and identification of specific molecules (Crovetto et al., 2008).

Synthesis and Structural Analysis

Zheng et al. (2001) synthesized a compound involving 2,5-dioxopyrrolidin-1-yl and analyzed its structure and fragments, contributing to the understanding of its chemical properties and potential applications (Zheng et al., 2001).

Mechanism of Action

This compound is part of a protein-slaying approach known as CANDDY (Chemical knockdown with Affinity aNd Degradation DYnamics). It degrades protein by direct recruitment to the proteasome . It has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .

Future Directions

The compound has the potential to overcome the current limitations of proteolysis and to expand the application scope of degraders . Its ability to degrade specific proteins without non-specific cytotoxic effects suggests potential applications in biomedical research and therapeutic development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOOCRIQABWYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 3,5-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.